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Compound of Interest

Compound Name: Hydrocinchonine

Cat. No.: B045880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of

hydrocinchonine, a significant cinchona alkaloid, through the lens of quantum chemical

calculations. By juxtaposing theoretically derived data with experimental findings from X-ray

crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a

comprehensive structural elucidation resource for researchers in medicinal chemistry, drug

discovery, and materials science.

Introduction
Hydrocinchonine, a saturated derivative of cinchonine, is a naturally occurring alkaloid with

notable applications in asymmetric catalysis and medicinal chemistry. A precise understanding

of its three-dimensional structure is paramount for elucidating its mechanism of action and for

the rational design of novel catalysts and therapeutic agents. Quantum chemical calculations,

particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately

predicting molecular structures and properties, offering a valuable complement to experimental

techniques.

This guide will delve into the computational and experimental methodologies used to

characterize the structure of hydrocinchonine, present a detailed comparison of the obtained

data, and provide a workflow for such theoretical investigations.
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Experimental Determination of Hydrocinchonine's
Structure
The definitive experimental structure of hydrocinchonine has been determined by single-

crystal X-ray diffraction.

X-ray Crystallography Protocol
The process of determining a crystal structure through X-ray crystallography involves several

key steps:

Crystallization: The first and often most challenging step is to obtain a high-quality single

crystal of the compound. This is typically achieved through slow evaporation of a saturated

solution, vapor diffusion, or liquid-liquid diffusion. The purity of the compound is critical for

growing crystals suitable for diffraction.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots,

which are recorded by a detector. The crystal is rotated during data collection to capture a

complete three-dimensional diffraction pattern.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are

used to determine the unit cell dimensions and space group of the crystal. The phases of the

diffracted X-rays, which are not directly measured, are determined using computational

methods. This information is then used to generate an electron density map, from which the

atomic positions are determined. The structural model is then refined to achieve the best

possible fit with the experimental data.

The crystal structure of hydrocinchonine is available in the Cambridge Crystallographic Data

Centre (CCDC) under the deposition number 887481.[1] The associated publication for this

crystal structure can be found with the DOI: 10.1002/asia.201200566.[1]
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Theoretical calculations provide a powerful means to investigate the geometry and electronic

structure of molecules like hydrocinchonine in the gas phase or in solution, offering insights

that are complementary to solid-state experimental data.

Computational Workflow
A typical workflow for the quantum chemical calculation of a natural product's structure is as

follows:
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Figure 1: A generalized workflow for the quantum chemical calculation of a natural product's
structure.
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Methodologies
Conformational Analysis: The first step in the theoretical study of a flexible molecule like

hydrocinchonine is to perform a conformational search to identify the low-energy

conformers. This is often carried out using computationally less expensive methods like

molecular mechanics (MM).

Geometry Optimization: The geometries of the identified low-energy conformers are then

optimized using more accurate quantum mechanical methods, typically Density Functional

Theory (DFT). A popular and well-balanced functional for such calculations is B3LYP, often

paired with a basis set like 6-31G(d) or larger. The optimization process finds the minimum

energy structure, providing theoretical bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy

minimum, vibrational frequency calculations are performed. The absence of imaginary

frequencies confirms that the structure is a stable conformer.

NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts

(e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic

Orbital (GIAO) method. These calculated shifts can then be compared with experimental

NMR data.

Comparison of Experimental and Theoretical
Structural Data
A direct comparison between the experimental X-ray crystal structure and the DFT-optimized

geometry of hydrocinchonine is essential for validating the computational model. While the

full crystallographic and detailed computational data for hydrocinchonine were not available in

the searched literature, the following tables present a generalized comparison based on typical

results for similar organic molecules.

Table 1: Comparison of Selected Bond Lengths (Å) in Hydrocinchonine
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Bond Experimental (X-ray)
Calculated (DFT/B3LYP/6-
31G(d))

C-N (quinuclidine) Data not available Data not available

C-O (hydroxyl) Data not available Data not available

C-C (quinoline) Data not available Data not available

C-C (ethyl) Data not available Data not available

Table 2: Comparison of Selected Bond Angles (°) in Hydrocinchonine

Angle Experimental (X-ray)
Calculated (DFT/B3LYP/6-
31G(d))

C-N-C (quinuclidine) Data not available Data not available

C-C-O (hydroxyl) Data not available Data not available

C-C-C (quinoline) Data not available Data not available

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

for Hydrocinchonine

Atom
Experimental
(¹H)

Calculated (¹H)
Experimental
(¹³C)

Calculated
(¹³C)

Selected Protons
Data not

available

Data not

available

Selected

Carbons

Data not

available

H-9
Data not

available

Data not

available
C-9

Data not

available

H-2'
Data not

available

Data not

available
C-2'

Data not

available

H-8'
Data not

available

Data not

available
C-8'

Data not

available
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Note: The tables are placeholders as the specific quantitative data from both experimental and

computational studies on hydrocinchonine were not found in the publicly available literature at

the time of this search.

Conclusion
Quantum chemical calculations, in conjunction with experimental data, provide a powerful and

comprehensive approach to understanding the three-dimensional structure of complex natural

products like hydrocinchonine. While the crystal structure provides a precise snapshot of the

molecule in the solid state, computational methods allow for the exploration of its

conformational landscape in different environments and the prediction of various spectroscopic

properties. The synergy between these techniques is crucial for advancing our understanding

of the structure-activity relationships of cinchona alkaloids and for the development of new

applications in catalysis and medicine. Further research that publishes detailed comparisons of

experimental and calculated structural and spectroscopic data for hydrocinchonine would be

of great value to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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